2,5-Difluorophenethyl bromide
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Overview
Description
2,5-Difluorophenethyl bromide is an organic compound with the molecular formula C8H7BrF2 It is a derivative of phenethyl bromide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorophenethyl bromide can be synthesized through several methods. One common approach involves the bromination of 2,5-difluorotoluene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethyl side chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The ethyl side chain can be oxidized to form 2,5-difluorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,5-difluorophenethyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Nucleophilic Substitution: 2,5-difluorophenethyl alcohol, 2,5-difluorophenylacetonitrile, or 2,5-difluorophenethylamine.
Oxidation: 2,5-difluorophenylacetic acid.
Reduction: 2,5-difluorophenethyl alcohol.
Scientific Research Applications
2,5-Difluorophenethyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making this compound a potential precursor for drug development.
Industry: It is used in the production of specialty chemicals and advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2,5-difluorophenethyl bromide depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering the electron density on the benzene ring and the ethyl side chain.
Comparison with Similar Compounds
2,5-Difluorobenzyl bromide: Similar structure but with a benzyl group instead of a phenethyl group.
2,5-Difluorophenylacetic acid: An oxidized form of 2,5-difluorophenethyl bromide.
2,5-Difluorophenethyl alcohol: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability characteristics
Properties
IUPAC Name |
2-(2-bromoethyl)-1,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-4-3-6-5-7(10)1-2-8(6)11/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQSHYIBLWFUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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